1-N-Butyl-5,6-difluorobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Butyl-5,6-difluorobenzene-1,2-diamine is an organic compound with the molecular formula C10H14F2N2 This compound features a benzene ring substituted with two fluorine atoms and an N-butyl group, along with two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N-Butyl-5,6-difluorobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of a nitro precursor. For example, 4,5-difluoro-2-nitroaniline can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding diamine . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, in a solvent like methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-N-Butyl-5,6-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-N-Butyl-5,6-difluorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its aromatic structure and fluorine atoms.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-N-Butyl-5,6-difluorobenzene-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-1,2-phenylenediamine: Similar structure but lacks the N-butyl group.
1-N-Butyl-4,5-difluorobenzene-1,2-diamine: Positional isomer with different substitution pattern.
1-N-Butyl-5,6-dichlorobenzene-1,2-diamine: Chlorine atoms instead of fluorine.
Uniqueness
1-N-Butyl-5,6-difluorobenzene-1,2-diamine is unique due to the combination of its N-butyl group and the specific positioning of the fluorine atoms. This structure imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications.
Properties
IUPAC Name |
2-N-butyl-3,4-difluorobenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2/c1-2-3-6-14-10-8(13)5-4-7(11)9(10)12/h4-5,14H,2-3,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIYEAMWMXGPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.